N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide
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Overview
Description
N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H24F2N6OS and its molecular weight is 434.51. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide generally involves multiple steps, starting with the formation of the pyrazolopyrimidine core. The key steps in the synthesis include:
Formation of the pyrazolo[3,4-d]pyrimidine scaffold through the cyclization of appropriate precursors.
Introduction of the ethylthio and isobutylamino groups via nucleophilic substitution reactions.
Attachment of the 3,4-difluorobenzamide moiety through an amide coupling reaction. These steps are carried out under carefully controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized synthetic routes to reduce costs and improve efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reductive amination or reduction of the amide bond to form corresponding amines.
Substitution: The fluorine atoms in the difluorobenzamide moiety can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used under anhydrous conditions.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed: Depending on the reaction conditions and reagents, major products include sulfoxides, sulfones, primary or secondary amines, and substituted benzamides.
Scientific Research Applications: N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for further chemical modifications.
Biology: This compound is used in the study of enzyme inhibitors, specifically targeting kinases. Its structure enables it to mimic certain natural substrates, aiding in the elucidation of enzyme mechanisms.
Medicine: Preliminary studies suggest its potential use as a therapeutic agent in treating certain cancers, due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: It is employed in the development of agrochemicals and pharmaceuticals, serving as an intermediate in the synthesis of active compounds.
Mechanism of Action: The primary mechanism by which this compound exerts its effects is through the inhibition of specific kinases. These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. By binding to the active site of the kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting signal transduction pathways and inhibiting cell proliferation.
Comparison with Similar Compounds: Compared to other pyrazolopyrimidine derivatives, this compound stands out due to its unique combination of functional groups. While many pyrazolopyrimidines are potent kinase inhibitors, the addition of the difluorobenzamide moiety enhances its selectivity and potency. Similar compounds in this class include:
N-(2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-chlorobenzamide
N-(2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dichlorobenzamide These compounds share the pyrazolopyrimidine core but differ in their side chains, affecting their biological activities and applications.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(2-methylpropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N6OS/c1-4-30-20-26-17(24-10-12(2)3)14-11-25-28(18(14)27-20)8-7-23-19(29)13-5-6-15(21)16(22)9-13/h5-6,9,11-12H,4,7-8,10H2,1-3H3,(H,23,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEZZEVSOJSCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC(=C(C=C3)F)F)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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